molecular formula C10H6FI B2578939 1-Fluoro-2-iodonaphthalene CAS No. 501433-09-6

1-Fluoro-2-iodonaphthalene

Cat. No. B2578939
CAS RN: 501433-09-6
M. Wt: 272.061
InChI Key: SWMWTRKWOARCIG-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodonaphthalene is a chemical compound with the molecular formula C10H6FI . It is used in scientific research, but there are still many aspects of the compound that are not fully understood .

Scientific Research Applications

1. Optical Detection and Magnetic Resonance Studies

1-Fluoro-2-iodonaphthalene has been studied in the context of optically detected magnetic resonance (ODMR) experiments. Such studies focus on the photoexcited states of the compound, specifically investigating its spin Hamiltonian properties and nuclear quadrupole and hyperfine interactions. These findings are significant in understanding the electronic and magnetic properties of fluorinated and iodinated naphthalenes, which can be relevant in various fields of physical chemistry and materials science (Kothandaraman, Pratt, & Tinti, 1975).

2. Synthesis and Chemical Reactions

The compound has been used in the regioselective synthesis of substituted naphthalenes, demonstrating its utility in organic synthesis. This includes its participation in metal-free processes to create derivatives with unique substitution patterns. Such synthetic applications highlight the compound's role in facilitating the formation of complex organic structures, which is valuable in organic chemistry and pharmaceutical research (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).

3. Photophysics and Photodissociation Dynamics

1-Fluoro-2-iodonaphthalene has been a subject of study in the area of photophysics, particularly focusing on its ultrafast relaxation and dissociation channels. Time-resolved femtosecond pump-probe mass spectrometry has been employed to explore these dynamics, providing insights into the behavior of the molecule under various forms of excitation. This research is important for understanding the fundamental processes of molecular photodissociation and energy transfer, which have implications in fields like photochemistry and molecular physics (Montero et al., 2010).

Safety and Hazards

1-Fluoro-2-iodonaphthalene is considered hazardous. It has been associated with various health hazards, including skin irritation, eye irritation, and specific target organ toxicity .

properties

IUPAC Name

1-fluoro-2-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMWTRKWOARCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodonaphthalene

CAS RN

501433-09-6
Record name 1-fluoro-2-iodonaphthalene
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